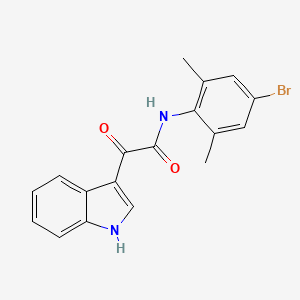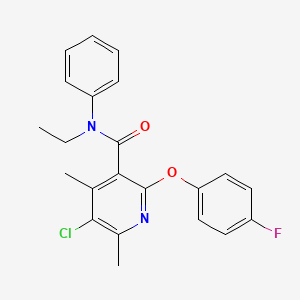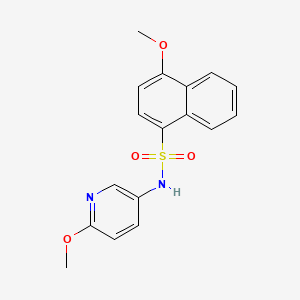
N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Bromination: The starting material, 2,6-dimethylaniline, undergoes bromination to introduce a bromine atom at the para position.
Acylation: The brominated product is then acylated with an appropriate acyl chloride to form the corresponding amide.
Indole Coupling: The final step involves coupling the acylated product with indole-3-carboxaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, while the brominated aromatic ring may enhance binding affinity. These interactions can modulate cellular processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(4-chloro-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(4-fluoro-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(4-methyl-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated aromatic ring and the indole moiety also contributes to its distinct properties compared to similar compounds.
属性
分子式 |
C18H15BrN2O2 |
|---|---|
分子量 |
371.2 g/mol |
IUPAC 名称 |
N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-10-7-12(19)8-11(2)16(10)21-18(23)17(22)14-9-20-15-6-4-3-5-13(14)15/h3-9,20H,1-2H3,(H,21,23) |
InChI 键 |
BHZRLZFALJHWOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)

![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)

![2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15005594.png)

![2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine](/img/structure/B15005602.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005607.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15005624.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B15005630.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15005633.png)
